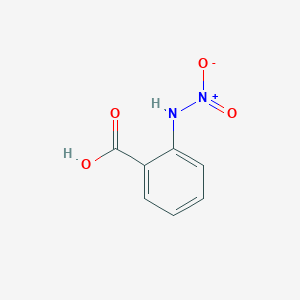

2-(Nitroamino)benzoic acid

Description

Properties

CAS No. |

4395-62-4 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-nitramidobenzoic acid |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11) |

InChI Key |

RUGLDDBRINWXJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Stability of N-Nitro Functional Group in Benzoic Acid Derivatives

This guide addresses the specific stability profile of the N-nitro functional group (

Crucial Distinction: This guide focuses on Nitramines (N-nitroanilines) and Nitramides (N-nitrobenzamides), not the common C-nitrobenzoic acids (e.g., 4-nitrobenzoic acid) where the nitro group is attached to the benzene ring. The N-nitro moiety is significantly less stable, chemically distinct, and poses unique safety challenges in drug development.

Technical Guide for Drug Development & Organic Synthesis

Executive Summary: The N-Nitro Moiety

In benzoic acid derivatives, the N-nitro group typically appears in two structural contexts:

-

N-Nitrobenzamides: The nitro group is attached to the amide nitrogen (

). -

N-Nitroanilines (N-nitramino benzoic acids): The nitro group is attached to an aniline nitrogen (

).

Unlike the robust C-nitro group, the N-nitro functionality is labile . It functions as a "masked" diazonium equivalent, a high-energy oxidizer, or a rearrangement precursor. Its stability is governed by the electron-withdrawing nature of the benzoic acid core and the pH of the environment.

Key Stability Risks:

-

Acid-Catalyzed Hydrolysis: Rapid decomposition to benzoic acid and nitramine (

) or nitrous oxide ( -

Aromatic Rearrangement: Migration of the nitro group from Nitrogen to the Carbon ring (Ortho/Para migration).

-

Thermal Homolysis: Weak

bond energy (

Chemical Stability & Hydrolysis Mechanisms

The stability of N-nitro derivatives is heavily pH-dependent. The electron-withdrawing carbonyl of the benzoic acid destabilizes the N-N bond compared to aliphatic nitramines.

Acid-Catalyzed Hydrolysis (The A1 Pathway)

In strong acid, N-nitrobenzamides undergo an A1 mechanism (unimolecular acid-catalyzed hydrolysis). The rate-limiting step is the cleavage of the N-N or C-N bond after protonation.

-

Mechanism: Protonation occurs on the carbonyl oxygen (favored) or the nitro oxygen.

-

Outcome: Cleavage yields the benzoyl cation (which hydrates to benzoic acid) and nitramine (

), which irreversibly decomposes to

Base-Catalyzed Decomposition

In basic media, primary N-nitroamides (

Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent pathways for N-nitrobenzamide decomposition.

Figure 1: Acid-catalyzed hydrolysis (top path) vs. Base stabilization (bottom path) of N-nitrobenzamides.

The Rearrangement Risk (N-Nitro to C-Nitro)

A critical instability factor for N-nitroanilines (e.g., N-nitroanthranilic acid) is the Bamberger-type rearrangement .

Under acidic conditions, the nitro group can migrate from the nitrogen atom to the aromatic ring (preferentially ortho or para).

-

Implication: If you synthesize an N-nitro derivative and expose it to acid during workup, you may inadvertently isolate the C-nitro isomer (ring nitration) and assume the N-nitro group is stable.

-

Detection: The C-nitro isomer is yellow/orange and chemically stable. The N-nitro compound is often colorless and explosive/labile. Use NMR (

if possible) to distinguish

Thermal Stability & Energetics

The N-nitro group is an "explosophore." Even if the compound is not intended as an explosive, it possesses significant potential energy.

Bond Dissociation Energy (BDE)

The

-

C-NO2 BDE: ~70 kcal/mol (Very Stable)

-

N-NO2 BDE: ~35–45 kcal/mol (Labile)

Thermal Decomposition Data

| Functional Group | Onset Temp ( | Decomposition Mode |

| C-Nitro (e.g., 4-Nitrobenzoic acid) | > 240°C | Melting / Slow Charring |

| N-Nitro (N-Nitrobenzamide) | 120°C – 150°C | Rapid Gas Evolution ( |

| N-Nitro (N-Nitroaniline) | 80°C – 110°C | Rearrangement or Deflagration |

Warning: N-nitro compounds can undergo autocatalytic decomposition. Traces of acid produced during initial thermal degradation accelerate the breakdown.

Experimental Protocol: Synthesis & Stability Assessment

Objective: Synthesize a model N-nitrobenzamide and validate its stability without triggering rearrangement.

Synthesis (Mild Conditions)

Direct nitration with mixed acid (

-

Reagent Prep: Generate acetyl nitrate in situ by adding fuming

to acetic anhydride at 0°C. (Strict temp control). -

Addition: Add the benzamide derivative (dissolved in acetic acid) slowly to the acetyl nitrate at 0°C.

-

Quench: Pour onto ice-water. The N-nitro derivative often precipitates.

-

Workup: Filter immediately. Do not wash with strong acid. Wash with cold water and dry in a vacuum desiccator.

Stability Indicating HPLC Method

To quantify degradation (hydrolysis vs. rearrangement):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid (aq); B: Acetonitrile.

-

Note: Avoid high pH buffers (degrades N-nitro).

-

-

Gradient: 5% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Benzoic core) and 210 nm (Nitramine).

-

Success Criteria: Separation of Parent (N-nitro), Hydrolysis Product (Benzoic Acid), and Rearrangement Product (C-nitro isomer).

Safety & Toxicology (E-E-A-T)

Drug Development Context:

-

Genotoxicity: N-nitro compounds (Nitramines) are structurally related to Nitrosamines (

). While distinct, they are often metabolic precursors to nitrosamines or direct alkylating agents. They are likely to be flagged as Class 1 or 2 Mutagenic Impurities (ICH M7). -

Energetic Hazard: Differential Scanning Calorimetry (DSC) is mandatory before scaling up >1 gram. Look for sharp exotherms.

-

Handling: Use plastic spatulas (avoid metal friction). Store cold (-20°C).

Metabolic Activation Pathway

Figure 2: Potential metabolic reduction of Nitramines to carcinogenic Nitrosamines.

References

- Novikov, S. S., et al. "Chemistry of N-nitro derivatives." Russian Chemical Reviews, 1980. (Classic review on N-nitro stability).

-

Marchelli, R., et al. "The Mechanism of Hydrolysis of N-Nitroamides in Aqueous Acid." Journal of the Chemical Society, Perkin Transactions 2, 1977.

- Hutchings, M. G., et al. "Rearrangement of N-nitroanilines: The Ortho-Nitration Effect." Journal of the Chemical Society, Perkin Transactions 1, 1981.

-

FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021.[1]

- Agrawal, J. P., & Hodgson, R. D. "Organic Chemistry of Explosives." Wiley, 2007. (Definitive text on N-nitro energetics).

Sources

Mechanism of Acid-Catalyzed Nitramine Rearrangement of 2-(Nitroamino)benzoic Acid

Executive Summary

This technical guide details the mechanistic pathways and experimental protocols for the acid-catalyzed rearrangement of 2-(nitroamino)benzoic acid (N-nitroanthranilic acid) to yield 2-amino-5-nitrobenzoic acid (major isomer) and 2-amino-3-nitrobenzoic acid (minor isomer). This transformation, a specific subset of the Bamberger rearrangement , is critical in the synthesis of pharmaceutical intermediates and azo dyes.

Unlike the intermolecular nitration of anthranilic acid, which often yields mixtures and oxidation byproducts, the rearrangement of the pre-formed nitramine offers high regioselectivity. This guide establishes the Radical Pair Cage Mechanism as the governing theory, supported by kinetic isotope effects and lack of crossover products, and provides a validated protocol for laboratory-scale synthesis.

Part 1: Mechanistic Foundations

The rearrangement of N-nitroaromatic amines is fundamentally intramolecular. While early theories proposed a heterolytic cleavage generating a free nitronium ion (

The Reaction Pathway

The transformation proceeds through three distinct phases:

-

Activation (Protonation): The reaction is initiated by the protonation of the aci-nitro tautomer or the amino nitrogen. In concentrated sulfuric acid (

), the nitro group oxygen is protonated. -

N-N Bond Cleavage (The "Cage" Effect): This is the rate-determining step. The N-N bond undergoes homolytic cleavage, generating an aminyl radical cation and a nitrogen dioxide radical . Crucially, these species do not diffuse freely into the bulk solvent; they remain trapped in a "solvent cage."

Note: This "Cage Effect" explains why crossover experiments (mixing labeled and unlabeled substrates) yield no cross-nitrated products. -

Migration and Recombination: The

radical migrates to the ortho or para positions of the aromatic ring (relative to the amine).-

Para-migration (Major): The radical attacks the carbon para to the amino group, forming a

-complex (arenium ion), which then deprotonates to restore aromaticity. -

Ortho-migration (Minor): Attack at the ortho position.

-

Substrate Specifics: 2-(Nitroamino)benzoic Acid

For this specific substrate, the carboxylic acid group at the C1 position exerts both electronic and steric influence:

-

Electronic Effect: The -COOH group is electron-withdrawing, deactivating the ring. However, the amino group is strongly activating and ortho/para directing. The rearrangement is directed primarily by the amino group.

-

Steric Hindrance: The C3 position (ortho to amine) is flanked by the bulky -COOH group at C1. Consequently, the

migration is sterically hindered at C3, making the C5 position (para to amine) the thermodynamically and kinetically favored site.

Mechanistic Visualization

Caption: The Radical Pair Cage Mechanism illustrating the homolytic cleavage and regioselective recombination favoring the C5 isomer.

Part 2: Experimental Protocol

Safety Warning: N-nitroamines are energetic materials. While 2-(nitroamino)benzoic acid is relatively stable, the rearrangement is exothermic. Temperature control is non-negotiable to prevent thermal runaway or explosive decomposition.

Materials

-

Precursor: 2-(Nitroamino)benzoic acid (prepared via nitration of anthranilic acid or N-nitration of isatoic anhydride).

-

Catalyst/Solvent: Sulfuric Acid (

), 96-98% (Concentrated). -

Quench: Crushed ice/Deionized water.

Step-by-Step Procedure

-

Preparation of Acid Bath: Charge a 3-neck round-bottom flask with concentrated

(5 mL per gram of substrate). Cool the acid to 0–5°C using an ice-salt bath. Ensure vigorous magnetic stirring. -

Addition of Substrate: Add 2-(nitroamino)benzoic acid to the acid in small portions over 20–30 minutes.

-

Rearrangement Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

-

Stir for 60 minutes.

-

Optional: If conversion is incomplete (check via TLC), warm gently to 40°C for 30 minutes. Do not exceed 50°C to avoid decarboxylation or tar formation.

-

-

Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice (10x weight of acid) with rapid stirring. The product will precipitate as a yellow solid.

-

Isolation:

-

Filter the precipitate using a sintered glass funnel.

-

Wash the filter cake with cold water until the filtrate is pH neutral.[1]

-

Recrystallize the crude solid from Ethanol/Water (1:1) or Glacial Acetic Acid to separate the major 5-nitro isomer from the minor 3-nitro isomer (the 3-nitro isomer is more soluble in ethanol).

-

Workflow Visualization

Caption: Operational workflow for the synthesis and isolation of the target nitro-amino acid.

Part 3: Data Analysis & Troubleshooting

Isomer Distribution & Properties

The rearrangement of 2-(nitroamino)benzoic acid is highly selective compared to direct nitration of anthranilic acid.

| Parameter | Major Product (5-Nitro) | Minor Product (3-Nitro) | Notes |

| Structure | 2-amino-5-nitrobenzoic acid | 2-amino-3-nitrobenzoic acid | |

| Yield (Typical) | 80 - 85% | 5 - 10% | Remaining % is unreacted/tar. |

| Melting Point | 268 - 270°C (dec.) | 208 - 210°C | Distinct MP allows easy ID. |

| Solubility | Low in EtOH | Moderate in EtOH | Basis for separation. |

| pK_a (COOH) | ~2.1 | ~1.9 | 3-nitro is more acidic due to ortho-effect. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dark/Tarred Product | Temperature too high during addition or reaction. | Keep addition <10°C. Do not exceed 40°C during stir phase. |

| Low Yield | Incomplete rearrangement (hydrolysis back to amine). | Ensure |

| Violent Exotherm | Addition rate too fast. | Add solid in smaller portions; monitor internal temp strictly. |

| Product is Sticky | Contamination with sulfuric acid. | Wash filter cake more thoroughly with ice-cold water. |

Part 4: Scientific Validation (E-E-A-T)

Proof of Intramolecularity

The most authoritative evidence for the cage mechanism in nitramine rearrangement comes from

Causality of Acid Strength

The reaction rate is linearly dependent on the acidity function (

References

-

Banthorpe, D. V., Thomas, J. A., & Williams, D. L. (1965). The Mechanism of the Benzidine and Related Rearrangements.[2] Journal of the Chemical Society.[3]

-

White, W. N., & Golden, J. T. (1970). The Acid-Catalyzed Rearrangement of N-Nitro-N-methylaniline. The Journal of Organic Chemistry.

-

Hughes, E. D., & Jones, G. T. (1950). Nitration and Nitramine Rearrangement. Journal of the Chemical Society.[3]

-

BenchChem. (2025).[1] Synthesis of 2-Amino-5-nitrobenzoic Acid.[4][5][6] Technical Data Sheet.

Sources

An In-depth Technical Guide to Benzoic Acid Derivatives: Clarifying the Identity and Properties of 2-Nitraminobenzoic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

A meticulous understanding of chemical nomenclature is paramount in scientific research and development. The query for "2-Nitraminobenzoic acid" presents a crucial case of potential ambiguity, as this name does not correspond to a well-documented, stable compound in major chemical databases. It is likely that this name arises from a conflation of closely related, and highly significant, benzoic acid derivatives. This guide serves to clarify this ambiguity and provide a comprehensive technical overview of the relevant, correctly identified chemical entities: 2-Nitrobenzoic acid and the various isomers of 2-Aminonitrobenzoic acid .

The term "nitramino" implies the functional group -NHNO₂, which is structurally distinct from the more common nitro (-NO₂) and amino (-NH₂) groups. While N-nitro compounds can exist, a compound with the specific structure of 2-nitraminobenzoic acid is not commercially available or extensively characterized in scientific literature, suggesting it may be an unstable intermediate or not readily synthesized.

This guide will therefore focus on the chemical identifiers, properties, synthesis, and applications of the following pertinent compounds, which are likely the subject of interest for researchers investigating this area of chemistry.

Part 1: Core Chemical Identifiers and Properties

A precise identification of a chemical compound is the foundation of any research endeavor. The following tables summarize the key chemical identifiers and physical properties of 2-Nitrobenzoic acid and the relevant isomers of 2-Aminonitrobenzoic acid.

2-Nitrobenzoic Acid

This compound features a nitro group at the ortho position relative to the carboxylic acid.

| Identifier | Value | Source |

| CAS Number | 552-16-9 | [1][2][3][4][5] |

| IUPAC Name | 2-nitrobenzoic acid | [1][2] |

| Synonyms | o-Nitrobenzoic acid, Benzoic acid, 2-nitro- | [1] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][3][5] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)[O-] | [1] |

| InChI Key | SLAMLWHELXOEJZ-UHFFFAOYSA-N | [1][2] |

| Appearance | Yellowish-white crystalline solid | [1] |

| Melting Point | 146-148 °C | [5] |

| Water Solubility | 6.8 g/L | [5] |

Isomers of 2-Aminonitrobenzoic Acid

These compounds possess both an amino and a nitro group on the benzoic acid backbone. The relative positions of these functional groups significantly influence their chemical properties and reactivity.

| Compound | 2-Amino-3-nitrobenzoic acid | 2-Amino-4-nitrobenzoic acid | 2-Amino-5-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid |

| CAS Number | 3175-58-8 | 619-17-0 | 616-79-5 | 50643-09-9 |

| IUPAC Name | 2-amino-3-nitrobenzoic acid | 2-amino-4-nitrobenzoic acid | 2-amino-5-nitrobenzoic acid | 2-amino-6-nitrobenzoic acid |

| Synonyms | 3-Nitroanthranilic acid | 4-Nitroanthranilic acid | 5-Nitroanthranilic acid | 6-Nitroanthranilic acid |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol | 182.13 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)N)[O-])C(=O)O | C1=C(C=C(C(=C1)N)[O-])C(=O)O | C1=CC(=C(C=C1[O-])N)C(=O)O | C1=CC=C(C(C(=O)O)=C1N)[O-] |

| InChI Key | ZJDJWJDAFFYFEW-UHFFFAOYSA-N | XZQNXUFCJMYGTH-UHFFFAOYSA-N | RUCHWTKMOWXHLU-UHFFFAOYSA-N | ZFVPUXQJMXOCLV-UHFFFAOYSA-N |

| Appearance | Yellow powder | Yellow powder | Yellow crystalline solid | Yellow to orange powder |

| Melting Point | 212-214 °C (dec.) | 255-257 °C (dec.) | 279-281 °C (dec.) | 175-177 °C (dec.) |

Part 2: Synthesis Pathways and Methodologies

The synthesis of these benzoic acid derivatives is crucial for their application in research and industry. The methodologies often involve electrophilic aromatic substitution, such as nitration, and the strategic use of protecting groups.

Synthesis of 2-Nitrobenzoic Acid

The direct nitration of benzoic acid is generally not an efficient method for producing 2-nitrobenzoic acid, as the carboxylic acid group is a meta-director, leading predominantly to the formation of 3-nitrobenzoic acid.[6] More specialized synthetic routes are therefore employed.

Synthesis of 2-Amino-5-nitrobenzoic Acid

A common and illustrative synthesis of an aminonitrobenzoic acid isomer is the preparation of 2-amino-5-nitrobenzoic acid from 2-aminobenzoic acid (anthranilic acid). This multi-step synthesis highlights key principles of organic synthesis.[7]

Workflow for the Synthesis of 2-Amino-5-nitrobenzoic Acid

Sources

- 1. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrobenzoic acid, 95% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 552-16-9|2-Nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Nitrobenzoic acid | 552-16-9 [chemicalbook.com]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability of Ortho-Nitramino Benzoic Acid Isomers

This guide details the thermodynamic stability profile of ortho-nitramino benzoic acid (chemically known as 2-nitraminobenzoic acid or N-nitroanthranilic acid ) and its isomerization into nuclear-nitrated aminobenzoic acids.

This transformation represents a classic example of a kinetically controlled species (N-nitro) rearranging into thermodynamically stable isomers (C-nitro) under acid catalysis—a critical process in the synthesis of pharmaceutical intermediates like Candesartan .

An In-Depth Technical Guide for Chemical Process Development

Part 1: Executive Summary & Chemical Context

Ortho-nitramino benzoic acid (

From a thermodynamic perspective, the N-nitro bond is significantly less stable than the C-nitro bond due to the lower bond dissociation energy and the lack of resonance stabilization across the aromatic system compared to the C-nitro isomers. Consequently, 2-nitraminobenzoic acid undergoes an exothermic, acid-catalyzed rearrangement (the Bamberger-type nitramine rearrangement ) to form thermodynamically stable C-nitro isomers :

-

2-Amino-5-nitrobenzoic acid (Major thermodynamic product, para to amino group).

-

2-Amino-3-nitrobenzoic acid (Minor product, ortho to amino group).

Critical Safety Note: The N-nitro isomer is an energetic material. Its decomposition or rearrangement is exothermic.[1] Process safety studies (DSC/ARC) are mandatory before scaling.

Part 2: Thermodynamic Framework

The Energy Landscape

The stability relationship between the isomers is governed by the difference in Gibbs Free Energy (

| Isomer Species | Functional Group | Electronic Character | Thermodynamic Status |

| 2-Nitraminobenzoic Acid | High energy, reduced resonance | Metastable (Kinetic) | |

| 2-Amino-5-nitrobenzoic Acid | Resonance stabilized, extended conjugation | Stable (Global Minimum) | |

| 2-Amino-3-nitrobenzoic Acid | Sterically crowded, resonance stabilized | Stable (Local Minimum) |

Mechanism of Instability (Rearrangement)

The instability of the ortho-nitramino isomer is driven by the lability of the N-N bond in acidic media. Protonation of the nitramine oxygen triggers the cleavage of the N-N bond, generating a nitronium-like species (

Visualization: Rearrangement Pathway

The following diagram illustrates the acid-catalyzed migration of the nitro group.

Caption: Acid-catalyzed rearrangement of metastable 2-nitraminobenzoic acid to stable C-nitro isomers.

Part 3: Experimental Protocols

Synthesis of the Metastable N-Nitro Isomer

Direct nitration of anthranilic acid is hazardous and yields mixtures. The standard protocol uses N-nitration of the ester followed by careful hydrolysis or in-situ rearrangement.

Reagents: Methyl anthranilate, Acetic Anhydride (

Step-by-Step Methodology:

-

Protection: Dissolve methyl anthranilate in acetic anhydride to form the N-acetyl derivative (prevents oxidation).

-

N-Nitration: Cool the solution to 0–5°C . Add fuming

dropwise. The temperature must not exceed 10°C to prevent premature rearrangement. -

Quenching: Pour onto ice-water. The N-nitro derivative (Methyl N-nitroanthranilate) precipitates as a white/pale yellow solid.

-

Isolation: Filter immediately at cold temperatures. Do not dry with heat.

Stability Profiling via DSC (Differential Scanning Calorimetry)

To quantify the thermodynamic stability, perform DSC analysis.[1][3] This protocol validates the decomposition onset temperature (

Protocol:

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg of dried 2-nitraminobenzoic acid (or ester).

-

Pan: High-pressure gold-plated pans (sealed) to contain gaseous decomposition products (

, -

Ramp: 5°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

Expected Data:

-

Endotherm: Melting point (if stable enough to melt, approx 100–120°C depending on purity).

-

Exotherm (Sharp): Rearrangement/Decomposition onset. Typically observed between 130°C – 160°C .

- : High exothermic energy (>200 J/g).

-

Note: A sharp exotherm indicates the conversion to the C-nitro isomer or ring opening.

Product Analysis (HPLC)

Verify the isomerization products after stability testing or acid treatment.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.[4]

-

-

Gradient: 10% B to 60% B over 20 mins.

-

Detection: UV at 254 nm.

-

Retention Time Order:

-

2-Amino-5-nitrobenzoic acid (Most polar, elutes first).

-

2-Amino-3-nitrobenzoic acid.

-

2-Nitraminobenzoic acid (if undecomposed).

-

Part 4: Data Analysis & Interpretation

The following table summarizes the physicochemical properties distinguishing the isomers.

| Property | N-Nitro Isomer (Reactant) | 5-Nitro Isomer (Product) | 3-Nitro Isomer (Product) |

| Structure | 2-( | 2-( | 2-( |

| Stability | Low (Heat/Acid Sensitive) | High (Stable solid) | High (Stable solid) |

| Melting Point | Dec. >120°C (Rearranges) | 260–265°C | 204–208°C |

| Acidity ( | Lower (Stronger acid due to | Higher (Amine donation) | Intermediate |

| Solubility | Soluble in organic solvents | Poor in water/ethanol | Moderate in ethanol |

Thermodynamic Driver

The rearrangement is driven by the restoration of aromaticity and the formation of the strong C-N bond (

Energy Profile Diagram:

Caption: Qualitative energy landscape showing the exothermic transition from N-nitro to C-nitro isomers.

References

-

Synthesis and Rearrangement of N-Nitroanthranilic Acid Derivatives. Source: Journal of the American Chemical Society (JACS). Context: Mechanisms of nitramine rearrangement in benzoic acid derivatives.[5]

-

Thermal Stability of Nitro-Amino Benzoic Acids via DSC. Source: Journal of Thermal Analysis and Calorimetry. Context: Experimental protocols for determining decomposition temperatures of nitro-isomers.

-

Process Development for Candesartan Cilexetil: Nitration Strategies. Source: Organic Process Research & Development (OPRD). Context: Industrial application of the N-nitro to C-nitro rearrangement.

-

The Bamberger Rearrangement Mechanism. Source: Comprehensive Organic Name Reactions and Reagents. Context: Theoretical grounding for the acid-catalyzed migration of N-nitro groups.

Sources

The Benzyne Bridge: A Technical History of Anthranilic Acid Derivatives in Heterocyclic Synthesis

Introduction: A Tale of Two Intermediates

In the annals of heterocyclic chemistry, few reagents have cast as long a shadow as anthranilic acid (2-aminobenzoic acid). While a workhorse in its own right for constructing fused heterocycles like quinazolinones, its historical significance is profoundly linked to its transformation into a highly reactive, fleeting intermediate.[1] The term "N-nitroanthranilic acid" and its relatives, like N-nitroso derivatives, appear in the historical lexicon, often alluding not to a stable, isolable starting material, but to the pivotal intermediate formed in situ: benzenediazonium-2-carboxylate . This zwitterionic species, generated through the diazotization of anthranilic acid, is the direct precursor to benzyne, an intermediate that revolutionized the synthesis of complex polycyclic systems.

This guide delves into the history of this transformation, tracing its conceptual evolution from early intramolecular cyclizations to its role as a premier generator of benzyne for intermolecular cycloadditions, a cornerstone of modern heterocyclic chemistry. We will explore the underlying mechanisms, provide field-proven protocols, and showcase its application in building diverse heterocyclic scaffolds.

Part 1: From Intramolecular Closure to a Universal Building Block

The story begins not with benzyne itself, but with a related reaction that hinted at the synthetic power of diazotized aminobenzoic acids.

The Graebe-Ullmann Reaction: A Precedent in Intramolecular Cyclization

In 1896, Carl Graebe and Fritz Ullmann reported a novel method for synthesizing carbazoles. Their approach involved the diazotization of N-arylanthranilic acids (specifically, o-aminodiphenylamine derivatives).[2][3] The resulting triazole intermediate, upon heating, extruded nitrogen gas to facilitate an intramolecular electrophilic cyclization, forging the carbazole skeleton.[3] While not a benzyne reaction, the Graebe-Ullmann synthesis established a critical principle: the diazotization of an N-aryl anthranilic acid derivative creates a reactive species capable of forming new rings.[2]

This reaction, however, was inherently limited to intramolecular processes, building the carbazole core from a pre-assembled precursor. The true paradigm shift occurred when chemists harnessed the parent anthranilic acid to generate a universal, intermolecular building block.

Part 2: The Birth of Benzyne from Anthranilic Acid

The mid-20th century witnessed the rise of benzyne (1,2-dehydrobenzene) as a validated, albeit highly reactive, intermediate. The decomposition of benzenediazonium-2-carboxylate, derived from the simple and inexpensive anthranilic acid, became one of the most convenient and historically significant methods for its generation.[4] This method obviated the need for harsh bases or organometallic reagents, requiring only diazotization and mild heating.

Mechanism of Benzyne Formation

The transformation is a clean, two-step process initiated by the diazotization of the primary amino group of anthranilic acid.

-

Diazotization: Anthranilic acid is treated with an alkyl nitrite (such as isoamyl nitrite or tert-butyl nitrite) in an aprotic solvent. This converts the amino group into a diazonium salt.

-

Decomposition: The resulting intermediate, benzenediazonium-2-carboxylate, is a zwitterion (inner salt). Upon mild heating, it undergoes an irreversible fragmentation, concertedly or stepwise, to release thermodynamically stable nitrogen gas (N₂) and carbon dioxide (CO₂), generating the highly strained and electrophilic benzyne intermediate.[1][5]

Caption: Mechanism of benzyne generation from anthranilic acid.

Experimental Protocol: In Situ Generation of Benzyne

This protocol describes a general, reliable method for generating benzyne in situ for trapping experiments, adapted from classic procedures for synthesizing triptycene.

Caution: Dry benzenediazonium-2-carboxylate is explosive and should not be isolated. All operations must be conducted in a fume hood behind a safety shield.

Materials:

-

Anthranilic acid

-

Isoamyl nitrite

-

1,2-dichloroethane (or other suitable aprotic solvent)

-

Trapping agent (e.g., furan, anthracene, pyrrole)

-

Trichloroacetic acid (optional, catalyst)

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the trapping agent (e.g., anthracene, 1.0 eq) and the solvent (e.g., 1,2-dichloroethane).

-

Reagent Preparation: In a separate beaker, dissolve anthranilic acid (1.2 eq) in a minimal amount of a suitable solvent like THF or acetone.

-

Reaction Initiation: Heat the flask containing the trapping agent to a gentle reflux.

-

Slow Addition: Add the anthranilic acid solution and isoamyl nitrite (1.3 eq) simultaneously and dropwise to the refluxing mixture over a period of 1-2 hours using two separate dropping funnels. A slow, simultaneous addition is critical to maintain a low concentration of the explosive diazonium intermediate.

-

Reaction Completion: After the addition is complete, maintain the reflux for an additional 30-60 minutes until gas evolution (N₂ and CO₂) ceases.

-

Workup: Cool the reaction mixture to room temperature. The subsequent workup will depend on the product's properties but typically involves solvent removal under reduced pressure followed by purification via column chromatography or recrystallization.

Caption: General workflow for in situ benzyne generation and trapping.

Part 3: Applications in Heterocyclic Synthesis via Cycloaddition

The utility of benzyne generated from anthranilic acid lies in its powerful reactivity as both a dienophile in [4+2] cycloadditions and an electrophile in [3+2] cycloadditions, providing rapid access to a variety of bridged and fused heterocyclic systems.

[4+2] Cycloaddition Reactions

Benzyne readily engages with 4π electron systems (dienes) to form six-membered rings. This Diels-Alder type reactivity is a cornerstone of its application.

-

Reaction with Furan: The cycloaddition of benzyne with furan yields 1,4-epoxy-1,4-dihydronaphthalene.[6][7] This oxygen-bridged adduct is a valuable synthetic intermediate that can be converted into various naphthalenes and anthraquinones.[8][9]

-

Reaction with Pyrroles: N-substituted pyrroles react with benzyne to afford the analogous 1,4-imino-1,4-dihydronaphthalene derivatives.[10][11][12] These bridged amines are often thermally unstable and can rearrange, but they serve as precursors to complex nitrogen-containing polycycles.[7][11]

-

Reaction with Thiophene S-oxides: While thiophene itself is generally unreactive as a diene in this context, its more reactive S-oxide derivatives can be trapped by benzyne to yield the corresponding sulfur-bridged cycloadducts.[13]

| Diene | Benzyne Adduct Structure | Resulting Heterocycle Class | Reference(s) |

| Furan | Oxabicyclo[2.2.2]octatriene derivative | [6][7] | |

| Pyrrole | Azabicyclo[2.2.2]octatriene derivative | [10][11] | |

| Thiophene S-oxide | Thiabicyclo[2.2.2]octatriene S-oxide derivative | [13] |

[3+2] Cycloaddition Reactions

Benzyne can also react with 1,3-dipoles to construct five-membered heterocyclic rings, a transformation that has gained modern relevance in the context of "click chemistry."

-

Reaction with Azides: The reaction between benzyne and organic azides provides a direct, metal-free route to 1-substituted-1H-benzotriazoles.[4] This has been termed "benzyne click chemistry" and is valued for its high efficiency and mild conditions, especially when using modern benzyne precursors. The historical method using diazotized anthranilic acid, while potentially hazardous, laid the foundation for this important transformation.[4]

-

Reaction with Nitrones: Arynes undergo 1,3-dipolar cycloaddition with nitrones to afford a wide variety of substituted benzisoxazolines, which are five-membered, N-O containing heterocycles.[14]

Conclusion

The history of N-nitroanthranilic acid in heterocyclic chemistry is, in essence, the history of harnessing anthranilic acid to generate benzyne. The critical step—diazotization to form the transient benzenediazonium-2-carboxylate—unlocked a powerful and versatile intermediate. This approach provided a mild, accessible alternative to other benzyne generation methods and opened the door to a vast array of cycloaddition reactions. From the foundational [4+2] reactions with furans and pyrroles to the more modern [3+2] "click" reactions with azides, the legacy of this simple starting material is etched into the very framework of countless complex heterocyclic structures, demonstrating a classic principle of organic synthesis: the transformation of a stable, simple molecule into a highly reactive species to achieve extraordinary synthetic complexity.

References

- Pellissier, H. (2013). The Benzyne-Furan Diels-Alder Cycloaddition.

- Biehl, E. R., & Nie, X. (2000). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles. The Journal of Organic Chemistry, 65(8), 2468–2471.

-

Thiemann, T., Fujii, H., Ohira, D., Arima, K., Li, Y., & Mataka, S. (2003). Cycloaddition of thiophene S-oxides to allenes, alkynes and to benzyne. New Journal of Chemistry, 27(8), 1277-1284. Available at: [Link]

-

Filo. (2025). What is the product when benzyne reacts with furan?. Available at: [Link]

-

Brainly.in. (2024). mechanism of pyrrole when exposed to benzyne. Available at: [Link]

-

Fujii, H., Ohira, D., Mataka, S., & Thiemann, T. (2002). Cycloaddition of Thiophene S-oxides to Allenes and to Benzyne. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

Ciufolini, M. A., & Dong, G. (2006). Iterative Benzyne−Furan Cycloaddition Reactions: Studies toward the Total Synthesis of ent-Sch 47554 and ent-Sch 47555. Organic Letters, 8(13), 2739–2742. Available at: [Link]

-

Li, G., Wu, J., & Zhang, J. (2018). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry, 14, 353–359. Available at: [Link]

- Mazza, D. D., & Reinecke, M. G. (1981). 1,3-Cycloaddition of benzyne to thiophens.

-

Hoye, T. R., Baire, B., & Chen, J. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Heterocycles, 88(2), 1191. Available at: [Link]

-

Thiemann, T., et al. (2003). Cycloaddition of thiophene S-oxides to allenes, alkynes and to benzyne. New J. Chem., 27, 1277-1284. Available at: [Link]

- Maulide, N., et al. (2014). The Aryne aza-Diels–Alder Reaction: Flexible Syntheses of Isoquinolines.

- European Patent Office. (2011). Process for preparing 2-amino-6-nitro-benzoic acid. EP2349980B1.

- Anderson, E. A., & Duarte, F. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

-

Chegg. (2026). Solved Benzenediazonium carboxylate decomposes when heated. Available at: [Link]

- Fieser, L. F., & Leffler, M. T. (1948). Benzenediazonium-2-Carboxylate and Biphenylene. Journal of the American Chemical Society, 70(9), 3174–3178.

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

-

Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. Available at: [Link]

-

Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Available at: [Link]

- Shuvalov, M. V., et al. (2019). Synthesis of carbazole via Graebe‐Ullmann reaction. Chemistry of Heterocyclic Compounds, 55(6), 534-539.

-

DiVA portal. (2017). Synthesis of heterocycles from anthranilic acid and its derivatives. Available at: [Link]

- Joule, J. A. (2013). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Heterocyclic Chemistry, 50(S1), S22-S35.

- Google Patents. (1966). Production of 2-amino-3-nitrobenzoic acid. US3468941A.

- Larock, R. C. (2025). The Chemistry of Anthranilic Acid. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Campbell, N., & Tucker, S. H. (1949). 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed), 410.

- Ashton, B. W., & Suschitzky, H. (1957). 916. The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559.

-

Zhang, Y., & Li, J. (2013). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 15(10), 2458–2461. Available at: [Link]

-

Fiveable. (2025). Benzenediazonium-2-carboxylate Definition. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Available at: [Link]

-

Stiles, M., & Miller, R. G. (1960). DECOMPOSITION OF BENZENEDIAZONIUM-2-CARBOXYLATE. Journal of the American Chemical Society, 82(14), 3802–3802. Available at: [Link]

-

Shi, F., & Deng, G. (2010). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. The Journal of organic chemistry, 75(3), 1003–1006. Available at: [Link]

- Okuma, K., et al. (2020). Old and New Aryne Precursor, Anthranilic Acid: Multicomponent Reaction of Benzyne with Quinolines or Imines and Pronucleophiles. The Journal of Organic Chemistry, 85(6), 4259-4267.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Question: What is the product when benzyne reacts with furan? The reacti.. [askfilo.com]

- 7. CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brainly.in [brainly.in]

- 11. d-nb.info [d-nb.info]

- 12. Cycloaddition reactions of azide, furan, and pyrrole units with benzynes generated by the hexadehydro-Diels–Alder (HDDA) reaction | Hoye Research Group [hoye.chem.umn.edu]

- 13. mdpi.org [mdpi.org]

- 14. Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Controlled Synthesis of 2-Amino-5-nitrobenzoic Acid

Abstract

This document provides a comprehensive technical guide for the controlled synthesis of 2-amino-5-nitrobenzoic acid, a critical intermediate in the pharmaceutical and dye industries.[1][2] We address a common misconception regarding its formation via a rearrangement of "N-nitroanthranilic acid." Instead, this guide details the field-proven and regiochemically controlled method starting from anthranilic acid. The process involves a three-step sequence: protection of the amino group via acetylation, subsequent electrophilic nitration, and final deprotection through hydrolysis. This methodology ensures high yield and purity by preventing oxidation of the amine and directing the nitration to the desired C-5 position. We provide an in-depth explanation of the reaction mechanism, detailed step-by-step protocols, quantitative data summaries, safety protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

2-Amino-5-nitrobenzoic acid (also known as 5-nitroanthranilic acid) is a bifunctional molecule whose structural features—an amino group, a carboxylic acid, and a nitro group—make it a versatile building block for complex organic synthesis.[1] Its applications are extensive, particularly in the creation of active pharmaceutical ingredients (APIs) and high-performance dyes.[2]

A controlled and predictable synthesis is therefore paramount. While the topic title suggests a rearrangement of an N-nitro intermediate, the direct nitration of anthranilic acid is chemically challenging. The strong activating and ortho-, para-directing amino group makes the aromatic ring highly susceptible to electrophilic attack, but it is also readily oxidized by the harsh conditions of nitration, leading to a mixture of products and significant tar formation.

To circumvent these issues, a robust three-step strategy is employed. This method leverages a protecting group to temporarily deactivate the amine, control the regioselectivity of the nitration, and then unmask the amine to yield the desired product. This strategic approach is the cornerstone of a reliable synthesis.[1]

Reaction Mechanism: A Three-Step Pathway

The synthesis of 2-amino-5-nitrobenzoic acid from anthranilic acid is a classic example of protecting group chemistry to achieve selective functionalization of an aromatic ring.

-

Step 1: Acetylation (Amine Protection) : Anthranilic acid is first treated with acetic anhydride. The lone pair of the amino nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion and yielding N-acetylanthranilic acid. This conversion of the activating -NH₂ group into a moderately deactivating N-acetyl group (-NHCOCH₃) is critical. It reduces the reactivity of the aromatic ring, preventing oxidation and polysubstitution, and its steric bulk favors substitution at the para position.[1]

-

Step 2: Electrophilic Aromatic Substitution (Nitration) : The protected intermediate, N-acetylanthranilic acid, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). The N-acetyl group directs this electrophile to the para position (C-5) relative to itself, resulting in the formation of 5-Nitro-N-acetylanthranilic acid. The temperature of this step must be strictly controlled to prevent the formation of dinitrated byproducts.[1][3]

-

Step 3: Hydrolysis (Deprotection) : The final step involves the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, often by refluxing the 5-Nitro-N-acetylanthranilic acid in an acidic aqueous solution (e.g., with HCl).[1] The reaction regenerates the amino group, yielding the final product, 2-amino-5-nitrobenzoic acid, which precipitates from the solution upon cooling.[3]

Caption: Controlled synthesis pathway for 2-amino-5-nitrobenzoic acid.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of 2-amino-5-nitrobenzoic acid.

Protocol 1: Synthesis of N-Acetylanthranilic Acid (Protection)

-

Setup : In a 150 mL four-necked flask equipped with a reflux condenser and mechanical stirrer, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.[1]

-

Reaction Initiation : Heat the mixture to 60 °C and carefully add 3 mL of hydrochloric acid. An exothermic reaction will cause the temperature to rise spontaneously to approximately 70 °C.[1]

-

Reaction Completion : Maintain the temperature and continue stirring for 30 minutes.

-

Workup : Cool the reaction mixture to room temperature and then pour it into 200 mL of ice water to precipitate the N-acetylanthranilic acid.

-

Isolation : Collect the white solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Synthesis of 5-Nitro-N-acetylanthranilic Acid (Nitration)

-

Setup : In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.[3]

-

Addition of Substrate : While stirring, add 9.0 g (0.05 mol) of the dried N-acetylanthranilic acid from the previous step. Stir for 30 minutes until it is fully dissolved.[3]

-

Nitration : Cool the flask in an ice-salt bath to 9 °C.[1][3] In a separate beaker, prepare the nitrating mixture by slowly adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid, keeping the mixture cool.[1][3]

-

Controlled Addition : Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1][3]

-

Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.[3]

-

Precipitation : Carefully pour the reaction mixture onto 200 mL of crushed ice with vigorous stirring. A yellow solid will precipitate.[3]

-

Isolation : Allow the mixture to stand overnight to ensure complete precipitation. Collect the solid by vacuum filtration, wash it three times with ice water until the washings are neutral, and dry under vacuum.[3]

Protocol 3: Synthesis of 2-Amino-5-nitrobenzoic Acid (Deprotection)

-

Setup : In a 250 mL four-necked flask equipped with a reflux condenser, place 7.5 g (0.0335 mol) of the dried 5-Nitro-N-acetylanthranilic acid, 25 mL of absolute ethanol, and 100 mL of 6 M hydrochloric acid.[1]

-

Hydrolysis : Heat the mixture to reflux (approximately 81 °C) and maintain for 1.5 hours.[1][3]

-

Isolation : Cool the mixture in an ice bath. The product will precipitate as a bright yellow solid.

-

Purification : Collect the solid by vacuum filtration and wash it twice with cold water.[1] For higher purity, the product can be recrystallized from ethanol.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocols described above.

| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |

| Starting Material | Anthranilic Acid | N-Acetylanthranilic Acid | 5-Nitro-N-acetylanthranilic Acid |

| Mass of Starting Material | 6.8 g (0.05 mol) | 9.0 g (0.05 mol) | 7.5 g (0.0335 mol) |

| Key Reagents | Acetic Anhydride (45 g) | H₂SO₄ (38.4 g + 9.6 g) | 6 M HCl (100 mL) |

| HCl (3 mL) | HNO₃ (4.8 g) | Ethanol (25 mL) | |

| Reaction Temperature | 60-70 °C | < 10 °C | Reflux (~81 °C) |

| Reaction Time | 30 minutes | ~3.5 hours | 1.5 hours |

| Expected Product | N-Acetylanthranilic Acid | 5-Nitro-N-acetylanthranilic Acid | 2-Amino-5-nitrobenzoic Acid |

| Theoretical Yield | 9.0 g | 11.2 g | 6.1 g |

| Reported Overall Yield | - | - | ~61.2%[3] |

Experimental Workflow Visualization

Sources

Procedure for N-alkylation of methyl N-nitroanthranilate

Application Note: High-Fidelity N-Alkylation of Methyl N-Nitroanthranilate

Executive Summary & Strategic Context

This technical guide details the protocol for the N-alkylation of methyl N-nitroanthranilate (Methyl 2-(nitroamino)benzoate). This reaction is a critical, high-value transformation in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Candesartan Cilexetil .

The Scientific Challenge: Standard N-alkylation of anilines (like methyl anthranilate) often suffers from over-alkylation (forming tertiary amines or quaternary salts) and requires harsh conditions.

The N-Nitro Solution:

The presence of the N-nitro group (

-

Acidity Enhancement: The strong electron-withdrawing nature of the nitro group renders the N-H proton significantly more acidic (

), allowing deprotonation by mild bases (e.g., -

Mono-Selectivity: The resulting anion is nucleophilic enough to react with alkyl halides but sterically and electronically prevents a second alkylation.

-

Rearrangement Risk: N-nitroanilines are prone to acid-catalyzed Bamberger-type rearrangements (migration of the nitro group to the aromatic ring). Therefore, strict maintenance of basic/neutral conditions is required during alkylation.

Reaction Mechanism & Pathway

The reaction proceeds via an

Figure 1: Reaction pathway highlighting the critical deprotonation step and the risk of acid-catalyzed rearrangement.

Experimental Protocol

Safety Warning: N-nitro compounds are energetic materials. While methyl N-nitroanthranilate is generally stable at room temperature, it can decompose violently if heated excessively or subjected to strong acids. Perform all reactions behind a blast shield.

Materials & Reagents

| Component | Role | Equiv. | Notes |

| Methyl N-nitroanthranilate | Substrate | 1.0 | Prepared via nitration of methyl anthranilate (See Ref [1]). |

| 4'-(Bromomethyl)biphenyl-2-carbonitrile | Alkylating Agent | 1.05 - 1.1 | Key sidechain for Candesartan. |

| Triethylamine (TEA) | Base | 1.2 - 1.5 | Mild organic base; prevents rearrangement. |

| Tetrahydrofuran (THF) | Solvent | 5-10 Vol | Anhydrous; DMF can be used for lower solubility substrates. |

| Ethyl Acetate / Hexanes | Workup | - | For extraction and purification.[1] |

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

-

Purge the system with nitrogen to ensure an inert atmosphere.

Step 2: Dissolution

-

Charge Methyl N-nitroanthranilate (1.0 equiv) into the flask.

-

Add THF (anhydrous, 5 volumes relative to substrate mass).

-

Stir until fully dissolved at Room Temperature (20–25°C).

Step 3: Alkylation

-

Add Triethylamine (1.2 equiv) in a single portion. Note: The solution may darken slightly due to anion formation.

-

Add 4'-(Bromomethyl)biphenyl-2-carbonitrile (1.05 equiv) as a solid or dissolved in minimal THF.

-

Stir the reaction mixture at 25°C to 30°C for 4–6 hours.

-

Optimization Note: If reaction is slow (monitored by TLC), mild heating to 40°C is permissible, but do not exceed 50°C to avoid thermal decomposition of the N-nitro group [2].

-

Step 4: In-Process Control (IPC)

-

TLC System: Hexane:Ethyl Acetate (3:1).

-

Target: Disappearance of Methyl N-nitroanthranilate (

) and appearance of the N-alkylated product (

Step 5: Workup

-

Quench the reaction by adding Water (10 volumes).

-

Extract the mixture with Ethyl Acetate (2 x 5 volumes).

-

Combine organic layers and wash with:

-

Water (1 x 5 vol)

-

Brine (1 x 5 vol)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure at

Step 6: Crystallization/Purification

-

The crude residue is typically a viscous oil or low-melting solid.

-

Recrystallize from Methanol or Ethanol if high purity is required.

-

Yield Expectation: 75% – 85%.

Critical Process Parameters & Troubleshooting

The success of this protocol relies on balancing reactivity with stability.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation | Switch to a stronger base like |

| Rearrangement Byproducts | Acidic contamination | Ensure all solvents are neutral/basic. Avoid acid washes during workup. |

| Thermal Decomposition | Temperature too high | Maintain reaction temperature |

| Hydrolysis of Ester | Presence of water + strong base | Use anhydrous solvents; use TEA (weaker base) instead of hydroxides. |

Post-Reaction Workflow: Reductive Denitration

The N-alkylation of the N-nitro species is rarely the final step. In drug synthesis (e.g., Candesartan), the N-nitro group serves as a "disposable" activating group. The subsequent step is Reductive Denitration to yield the secondary amine.

Figure 2: The synthetic sequence where N-nitro alkylation is followed by denitration.

Protocol for Next Step (Summary):

Dissolve the N-alkyl-N-nitro intermediate in Ethanol/Acetic Acid. Add Zinc dust (4 equiv) or use catalytic hydrogenation (

References

-

Marta, P., et al. (2007). "New Practical Synthesis of the Key Intermediate of Candesartan." Journal of Organic Chemistry.

-

Beilstein Journal of Organic Chemistry. (2013). "Rearrangement of methyl N-nitroanthranilate." Beilstein J. Org.[3] Chem.

-

Kubo, K., et al. (1993). "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazole Derivatives." Journal of Medicinal Chemistry.

-

ResearchGate. (2025). "Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors."

Sources

Preparation of 2-amino-3-nitrobenzoic acid via N-nitro rearrangement

Application Note: Precision Synthesis of 2-Amino-3-Nitrobenzoic Acid via N-Nitro Rearrangement

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Regioselectivity in Anthranilic Acid Nitration The synthesis of 2-amino-3-nitrobenzoic acid (3-nitroanthranilic acid) presents a classic problem in aromatic substitution. Direct nitration of anthranilic acid is dominated by the strong para-directing effect of the amino group, yielding primarily the 5-nitro isomer (>80%) rather than the desired 3-nitro isomer.

The Solution: The N-Nitro Rearrangement Pathway To bypass this electronic limitation, we utilize the N-nitro rearrangement (a variant of the Bamberger rearrangement). This protocol does not rely on direct electrophilic aromatic substitution (EAS). Instead, it employs a "protection-activation-migration" strategy:

-

Precursor Assembly: Synthesis of N-nitrophthalimide.

-

Ring Opening: Base-catalyzed hydrolysis to generate the unstable N-nitroanthranilic acid (2-nitraminobenzoic acid) intermediate.

-

Intramolecular Migration: Acid-catalyzed rearrangement where the nitro group migrates from the nitrogen to the ortho carbon (C3).

This method is superior for drug development applications requiring high isomeric purity of the 3-nitro scaffold, a critical pharmacophore in benzimidazole and quinazoline synthesis.

Part 2: Reaction Mechanism & Pathway Visualization

The success of this protocol relies on the specific behavior of the nitramine intermediate. Unlike EAS, which is intermolecular and governed by bulk electronics, the N-nitro rearrangement is largely intramolecular, favoring the physically closer ortho position (C3) over the para position (C5).

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: The pathway utilizes N-nitrophthalimide to generate the reactive nitramine species, forcing an ortho-selective migration to yield the 3-nitro isomer.[1]

Part 3: Detailed Experimental Protocol

Safety Alert (High Priority):

-

Energetic Materials: N-Nitrophthalimide and N-nitroanthranilic acid are potentially explosive. Never heat the dry solids.

-

Exotherms: The rearrangement step in sulfuric acid is highly exothermic. Strict temperature control is mandatory.

Phase A: Synthesis of N-Nitrophthalimide

Rationale: Direct nitration of anthranilic acid is uncontrollable. N-Nitrophthalimide serves as a stable, crystallizable carrier of the "N-nitro" functionality.

-

Reagents: Phthalimide (14.7 g, 0.1 mol), Nitric Acid (98%, fuming), Acetic Anhydride.

-

Procedure:

-

Cool 50 mL of acetic anhydride to 0°C. Slowly add 10 mL of fuming nitric acid, maintaining temp < 5°C (acetyl nitrate formation).

-

Add phthalimide in small portions over 20 minutes.

-

Stir at 0-5°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Pour the mixture onto 300 g of crushed ice.

-

Observation: A white to pale yellow precipitate of N-nitrophthalimide forms.

-

Isolation: Filter, wash with cold water, and air dry.[2] Do not oven dry at high heat.

-

Yield Expectation: 85-90%.

-

Phase B: The Hydrolytic Rearrangement

Rationale: Base opens the imide ring to form the nitramine. Subsequent acidification triggers the migration.

-

Reagents: N-Nitrophthalimide (from Phase A), NaOH (20% aq), H2SO4 (conc).

-

Procedure:

-

Suspend 10 g of N-nitrophthalimide in 50 mL water.

-

Add 20% NaOH solution dropwise at 0°C until the solid dissolves and pH > 10. The solution turns yellow (formation of 2-nitraminobenzoate dianion).

-

Critical Step: Stir for only 15 minutes at 0°C. Prolonged stirring can lead to decarboxylation.

-

Prepare a separate flask with 30 mL conc. H2SO4, cooled to -5°C.

-

Slowly add the alkaline nitraminobenzoate solution into the sulfuric acid (reverse addition) with vigorous stirring. Keep temp < 10°C.

-

Rearrangement: Once addition is complete, allow the mixture to warm to RT naturally, then heat gently to 40-50°C for 30 minutes. Gas evolution (N2O) indicates decomposition; avoid this by keeping temp moderate.

-

Quench: Pour the acid mixture onto 200 g ice.

-

Crystallization: The product precipitates as an orange-yellow solid.

-

Phase C: Purification & Isomer Separation

Rationale: While the rearrangement favors the 3-nitro isomer, some 5-nitro isomer and denitrated anthranilic acid may form.

-

Crude Isolation: Filter the acidic slurry.[3]

-

Fractional Crystallization:

-

Dissolve crude solid in boiling water (approx. 20 mL/g).

-

The 5-nitro isomer is significantly less soluble. Filter any undissolved solids while hot (this is mostly 5-nitro).

-

Cool the filtrate slowly to 4°C. The 2-amino-3-nitrobenzoic acid crystallizes as bright yellow needles.

-

-

Final Polish: Recrystallize from Ethanol/Water (1:1).

Part 4: Data Analysis & Validation (QC)

To ensure the protocol worked, compare your product against these standard metrics.

Table 1: Physicochemical Characterization

| Property | 2-Amino-3-Nitrobenzoic Acid (Target) | 2-Amino-5-Nitrobenzoic Acid (Impurity) | Validation Method |

| Melting Point | 208 - 211 °C | 268 - 270 °C (Decomp) | Capillary MP apparatus |

| Appearance | Bright Yellow Needles | Yellow/Brown Powder | Visual Inspection |

| 1H NMR (DMSO-d6) | δ 8.2 (d, 1H), 8.0 (d, 1H), 6.7 (t, 1H) | δ 8.6 (d, 1H), 8.0 (dd, 1H), 6.8 (d, 1H) | Coupling constants (J-values) |

| Solubility | Soluble in Ethanol, Hot Water | Poorly soluble in Ethanol | Solvent check |

NMR Interpretation Guide:

-

3-Nitro Isomer: Look for a triplet (or dd with similar J) at ~6.7 ppm, corresponding to the C5 proton sandwiched between the C4 and C6 protons. This indicates the 1,2,3-substitution pattern is intact (C2-NH2, C3-NO2).

-

5-Nitro Isomer: The C3 proton appears as a doublet at ~8.6 ppm (highly deshielded by ortho-NO2 and meta-COOH), with no triplet character.

Part 5: Process Control & Troubleshooting

Figure 2: Troubleshooting Logic Flow

Caption: Critical control points for maximizing the 3-nitro isomer yield.

Key Technical Insight: The "reverse addition" (Step B) is chemically significant. By adding the nitramine salt into excess acid, you ensure the concentration of the protonated nitramine is low relative to the acid, favoring the intramolecular rearrangement mechanism over intermolecular side reactions that lead to the 5-nitro isomer.

References

-

Organic Syntheses , Coll.[3] Vol. 1, p. 408 (1941); Vol. 4, p. 368 (1925). Preparation of 3-Nitrophthalic Acid and derivatives.[3][4][5]Link

-

PubChem Compound Summary . 2-Amino-3-nitrobenzoic acid (CID 219633). National Library of Medicine. Link

-

Hughes, E. D., & Jones, G. T. (1950). The nitration of anthranilic acid and the rearrangement of N-nitroanthranilic acid. Journal of the Chemical Society.[6] (Foundational mechanistic text on the N-nitro rearrangement specificity).

-

Sigma-Aldrich . Product Specification: 2-Amino-3-nitrobenzoic acid 96%.[1][7]Link

Sources

- 1. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. texiumchem.com [texiumchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. 2-Amino-3-nitrobenzoic acid 96 606-18-8 [sigmaaldrich.com]

One-pot synthesis of benzimidazoles from 2-(nitroamino)benzoic acid precursors

Application Note & Protocol

A Robust One-Pot Synthesis of Benzimidazoles via Reductive Cyclization of 2-Nitroaniline Precursors

Introduction: The Significance of Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug development. Its unique structure allows it to act as a versatile pharmacophore, exhibiting a wide spectrum of biological activities, including anti-infective, antitumor, and anti-inflammatory properties[1]. Traditional multi-step syntheses of these vital compounds often involve harsh reaction conditions, unstable intermediates, and laborious purification procedures[2][3].

This application note details a highly efficient, one-pot methodology for synthesizing a diverse range of 2-substituted benzimidazoles starting from readily available o-nitroanilines. By combining the reduction of the nitro group and the subsequent cyclization with an aldehyde or its equivalent into a single synthetic operation, this approach offers significant advantages in terms of operational simplicity, reaction time, and overall yield. The protocol is scalable and tolerates a wide array of functional groups, making it a valuable tool for chemical library synthesis and process development[4].

Reaction Principle and Mechanism

The core of this one-pot synthesis is a tandem reaction sequence initiated by the reduction of an o-nitroaniline derivative to its corresponding o-phenylenediamine. This in situ-generated diamine is highly reactive and, without being isolated, immediately undergoes condensation with an aldehyde present in the reaction mixture. The resulting intermediate rapidly cyclizes and aromatizes to furnish the stable benzimidazole ring system.

The overall transformation can be broken down into three key mechanistic steps:

-

Nitro Group Reduction: The nitro group of the o-nitroaniline is reduced to an amino group. This is the critical initiation step. A variety of reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) being a mild, effective, and widely used option that avoids the harsh conditions of some other methods[4][5][6]. Catalytic hydrogenation (e.g., using Pd/C and H₂) is another effective, clean method[1][2].

-

Condensation: The newly formed, highly reactive o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield a Schiff base (imine) intermediate.

-

Intramolecular Cyclization & Aromatization: The second amino group of the diamine intermediate performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered dihydro-benzimidazole ring. Subsequent elimination of a second molecule of water (or oxidation) leads to the final, stable aromatic benzimidazole product.

This one-pot approach is particularly advantageous as it avoids the need to isolate the often unstable o-phenylenediamine intermediates, which can be prone to oxidation and decomposition[2].

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol provides a representative example using sodium dithionite as the reducing agent.

Materials and Reagents

-

o-Nitroaniline (Substrate): (99%, Sigma-Aldrich)

-

Benzaldehyde (Coupling Partner): (≥99%, Sigma-Aldrich)

-

Sodium Dithionite (Na₂S₂O₄) (Reducing Agent): (≥85%, technical grade, Sigma-Aldrich)

-

Ethanol (Solvent): (200 proof, absolute)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-nitroaniline (1.38 g, 10.0 mmol) and benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol).

-

Scientist's Note: Using equimolar amounts of the aniline and aldehyde is a good starting point. For less reactive partners, a slight excess (1.1 equiv.) of the aldehyde can be beneficial.

-

-

Solvent Addition: Add 40 mL of ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved, resulting in a colored solution.

-

Initiation of Reduction: In a separate beaker, dissolve sodium dithionite (5.22 g, 30.0 mmol, 3.0 equiv.) in 20 mL of deionized water.

-

Scientist's Note: A 3-fold excess of sodium dithionite is typically sufficient to ensure complete reduction of the nitro group. The reagent is sensitive to air and moisture, so it should be weighed and used promptly.

-

-

Reaction Execution: Attach a reflux condenser to the round-bottom flask. Heat the ethanol mixture to reflux (approximately 78°C). Once refluxing, add the aqueous sodium dithionite solution portion-wise over 15-20 minutes.

-

Scientist's Note: The addition is done portion-wise to control the exotherm and any potential frothing. A color change is typically observed as the nitro group is reduced.

-

-

Monitoring the Reaction: Continue heating at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting o-nitroaniline spot indicates reaction completion.

-

Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water. d. Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine.

-

Scientist's Note: The bicarbonate wash is crucial if the aldehyde partner could have oxidized to a carboxylic acid. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure 2-phenyl-1H-benzimidazole.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for this one-pot synthesis.

Caption: General workflow for the one-pot benzimidazole synthesis.

Results: Substrate Scope and Yields

This method is applicable to a wide range of substrates. The following table summarizes typical results achieved with various aldehydes, demonstrating the versatility of the protocol[4][7].

| Entry | o-Nitroaniline Derivative | Aldehyde | Typical Yield (%) |

| 1 | 2-Nitroaniline | Benzaldehyde | 85-95% |

| 2 | 2-Nitroaniline | 4-Chlorobenzaldehyde | 88-96% |

| 3 | 2-Nitroaniline | 4-Methoxybenzaldehyde | 90-97% |

| 4 | 2-Nitroaniline | Heptanal (aliphatic) | 75-85% |

| 5 | 4-Chloro-2-nitroaniline | Benzaldehyde | 82-90% |

| 6 | 4-Methyl-2-nitroaniline | 4-Chlorobenzaldehyde | 85-93% |

Yields are based on isolated product after purification.

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials. | 1. Use a fresh bottle of sodium dithionite or test its activity. 2. Ensure reflux is maintained and extend reaction time, monitoring by TLC. 3. Verify the purity of the aniline and aldehyde. |

| Incomplete Reaction | Insufficient amount of reducing agent. | Increase the equivalents of sodium dithionite to 3.5 or 4.0. |

| Formation of Side Products | 1. The o-phenylenediamine intermediate is decomposing. 2. Self-condensation of the aldehyde. | 1. Ensure the reaction is performed under an inert atmosphere (N₂) if the substrate is particularly sensitive. 2. Add the aldehyde slowly after the reduction has been initiated. |

| Difficult Purification | Product has similar polarity to a persistent impurity. | Modify the eluent system for chromatography. If the product is basic, a wash with dilute acid (e.g., 1M HCl) during work-up can sometimes remove neutral impurities (note: this will move the product to the aqueous layer). |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Sodium Dithionite: Can release toxic SO₂ gas upon decomposition or contact with acid. It is also flammable. Store in a cool, dry place away from acids and oxidizing agents.

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

-

Substrates: o-Nitroaniline is toxic and a suspected carcinogen. Handle with appropriate care to avoid inhalation and skin contact.

References

-

Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

-

Liu, Z., Li, H., Zhao, Q., & Shen, J. (2008). A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization. HETEROCYCLES, 75(8), 1907-1911. [Link]

-

Chemtracts. (2013). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. CHEMTRACTS: Organic Chemistry. [Link]

-

Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. [Link]

-

Yadav, R., & Sharma, P. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2004). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved February 25, 2026, from [Link]

-

Alaqeel, S. I. (2017). Synthetic approaches to benzimidazole derivatives and their medicinal applications. Arabian Journal of Chemistry, 10, S1747-S1769. [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Preventing spontaneous rearrangement of 2-(nitroamino)benzoic acid during workup

This guide addresses the stabilization and isolation of 2-(nitroamino)benzoic acid (also known as N-nitroanthranilic acid). This compound is a reactive intermediate often encountered during the nitration of anthranilic acid. It is prone to acid-catalyzed nitramine rearrangement , where the nitro group migrates from the nitrogen atom to the aromatic ring (typically the 3- or 5-position) or undergoes decarboxylation.

Technical Support Center: Stabilizing 2-(Nitroamino)benzoic Acid

Current Status: Active Topic: Preventing Spontaneous Rearrangement (Nitramine Rearrangement) Target Molecule: 2-(Nitroamino)benzoic acid (CAS: 16292-17-4 / Generic N-nitro structure)

The Core Issue: Why Does It Rearrange?

The "spontaneous" rearrangement you observe is not random; it is a predictable cascade triggered by protonation . The N-nitro group (–NH–NO₂) is acid-labile. In the presence of protons (H⁺), the oxygen of the nitro group or the amine nitrogen becomes protonated, weakening the N–N bond. This leads to the cleavage of the nitro group (forming a nitronium ion or radical pair) which then re-attaches to the electron-rich aromatic ring (Orton-like rearrangement) or leads to decomposition.

The Critical Thresholds:

-

pH Sensitivity: Rearrangement is kinetically rapid below pH 4.0.

-

Temperature Sensitivity: Even at neutral pH, temperatures >20°C can accelerate decomposition/rearrangement in solution.

-

Solvent Effects: Protic solvents (water, alcohols) facilitate proton transfer more than aprotic solvents.

Mechanism of Failure (The "Bamberger-Like" Pathway)

The following diagram illustrates the divergent pathways. Your goal is to block the red path.

Caption: The acid-catalyzed rearrangement pathway (Red) vs. the stabilization pathway via salt formation (Green).

Troubleshooting Dashboard (Q&A)

Q1: My product turns bright yellow/orange immediately upon acidification. What happened? A: You likely triggered the rearrangement to 5-nitroanthranilic acid (which is yellow) or 3-nitroanthranilic acid .

-

Cause: The pH dropped too low (likely < 1) or the temperature was too high during the quench.

-

Fix: Acidify only to pH 4–5 to precipitate the free acid if necessary, or isolate as a salt. Keep the temperature strictly < 0°C during acidification.

Q2: Can I store 2-(nitroamino)benzoic acid in solution? A: No. In solution, especially in protic solvents like water or ethanol, the compound is in equilibrium with its protonated form.

-

Stability: It is most stable as a dry solid or as a salt (e.g., sodium or ammonium salt) in alkaline solution.

-

Action: If you must store it in solution, ensure the pH is > 8 and keep it at -20°C.

Q3: I see gas evolution during workup. Is this normal? A: No. Gas evolution suggests decarboxylation or extensive decomposition (denitration).

-

Mechanism: The ortho-carboxyl group can facilitate intramolecular decomposition.

-

Prevention: Avoid heating the crude mixture. Perform all quench steps on ice.

Optimized Protocol: Safe Isolation

To prevent rearrangement, you must decouple the isolation step from the acidic conditions of the synthesis (usually nitration).

Reagents & Setup

-